2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid
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Overview
Description
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a chloro group and a methylenedioxyphenyl group attached to the benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid typically involves the chlorination of 4-(3,4-methylenedioxyphenyl)benzoic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to ensure selective chlorination.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to the large-scale synthesis of this compound with high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylenedioxy group, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction of the chloro group can yield the corresponding hydroxy derivative.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, resulting in the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like ammonia or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Hydroxy derivatives.
Substitution: Amino or thiol derivatives.
Scientific Research Applications
2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid involves its interaction with specific molecular targets. The methylenedioxy group can participate in electron transfer reactions, while the chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of biological pathways, leading to various pharmacological effects.
Comparison with Similar Compounds
- 2-Chloro-4-(3,4-dimethoxyphenyl)benzoic acid
- 2-Chloro-4-(3,4-dihydroxyphenyl)benzoic acid
- 2-Chloro-4-(3,4-methylenedioxyphenyl)acetic acid
Comparison: 2-Chloro-4-(3,4-methylenedioxyphenyl)benzoic acid is unique due to the presence of both a chloro group and a methylenedioxyphenyl group. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. For instance, the methylenedioxy group can enhance the compound’s stability and electron-donating properties, while the chloro group can increase its lipophilicity and ability to interact with biological targets.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-chlorobenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClO4/c15-11-5-8(1-3-10(11)14(16)17)9-2-4-12-13(6-9)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQZKKEUUDBDUTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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